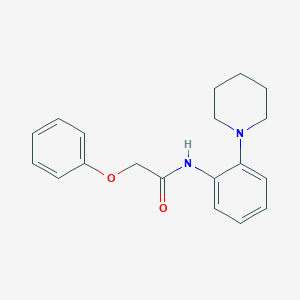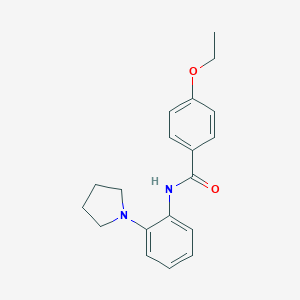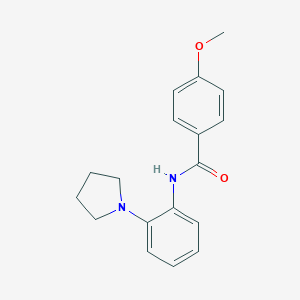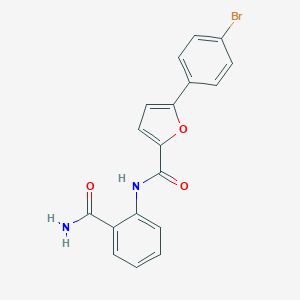![molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
N-[3-(propionylamino)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(propionylamino)phenyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of NAD biosynthesis. It has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Wirkmechanismus
N-[3-(propionylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD. NAD is an essential cofactor involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD levels, which can result in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-(propionylamino)phenyl]nicotinamide has been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(propionylamino)phenyl]nicotinamide in lab experiments is its high potency and specificity for NAMPT. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, the synthesis of N-[3-(propionylamino)phenyl]nicotinamide can be challenging and time-consuming, which can limit its availability for lab experiments.
Zukünftige Richtungen
For the study of N-[3-(propionylamino)phenyl]nicotinamide include further investigation into its potential applications in cancer treatment and autoimmune diseases. Additionally, research into the mechanism of action of N-[3-(propionylamino)phenyl]nicotinamide and its effects on cellular processes such as DNA repair and metabolism can provide insight into its broader physiological effects. Finally, the development of more efficient synthesis methods for N-[3-(propionylamino)phenyl]nicotinamide can increase its availability for lab experiments and potential clinical use.
Synthesemethoden
The synthesis of N-[3-(propionylamino)phenyl]nicotinamide involves a multi-step process. The first step is the preparation of 3-(propionylamino)benzoic acid, which is then coupled with nicotinamide using a coupling reagent to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents. N-[3-(propionylamino)phenyl]nicotinamide has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis.
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)